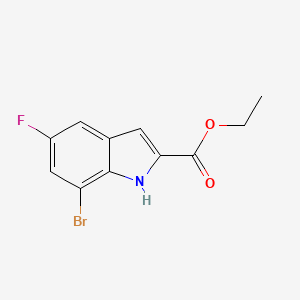

Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate

Vue d'ensemble

Description

Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate is a chemical compound belonging to the indole family, characterized by its bromo and fluoro substituents on the indole ring. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals, known for their diverse biological activities.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 5-fluoroindole as the starting material.

Bromination: The indole undergoes bromination at the 7-position using brominating agents like N-bromosuccinimide (NBS) in the presence of a catalyst such as ferric bromide (FeBr3).

Carboxylation: The brominated indole is then carboxylated at the 2-position using reagents like ethyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production involves scaling up these reactions, ensuring precise control over reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to reduce the carboxylate group to an alcohol.

Substitution: The bromo and fluoro substituents can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as amines or alcohols are used, often in the presence of a base.

Major Products Formed:

Oxidation Products: Various carboxylic acids and ketones.

Reduction Products: Ethyl 7-bromo-5-fluoro-1H-indole-2-ol.

Substitution Products: Amides, esters, and ethers.

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate serves as an intermediate in synthesizing bioactive compounds with potential therapeutic effects. Its derivatives have been studied for various pharmacological activities, including:

- Anticancer Activity : Indole derivatives have shown promise in inhibiting cancer cell proliferation. For example, compounds related to this compound have demonstrated cytotoxic effects against melanoma cell lines, with IC₅₀ values indicating potent antiproliferative activity .

- Antiviral Activity : Research indicates that indole derivatives can inhibit viral replication. This compound has been explored for its potential as an inhibitor of HIV integrase, showing significant binding affinity to viral proteins .

The compound exhibits a broad range of biological activities due to its structural characteristics:

- Antibacterial Properties : Preliminary studies suggest that it possesses antibacterial activity against Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating effectiveness against pathogens like Escherichia coli .

- Enzyme Inhibition : Molecular docking studies indicate that this compound can inhibit key enzymes involved in cancer and viral replication processes, influencing their activity and potentially leading to therapeutic effects .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in drug development:

- Antiproliferative Studies : A study evaluating various indole derivatives found that this compound exhibited significant cytotoxicity against cancer cell lines, supporting its role as a lead compound for further development .

- Integrase Inhibition : Research focused on HIV integrase inhibitors showed that modifications to the indole structure could enhance binding affinity and inhibitory effects, positioning this compound as a promising scaffold for future antiviral agents .

Mécanisme D'action

The mechanism by which Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The specific pathways and targets depend on the biological context and the derivatives formed from the compound.

Comparaison Avec Des Composés Similaires

Ethyl 7-bromo-1H-indole-2-carboxylate: Lacks the fluoro substituent.

Ethyl 5-fluoro-1H-indole-2-carboxylate: Lacks the bromo substituent.

Ethyl 7-bromo-5-fluoro-1H-indole-3-carboxylate: Bromo and fluoro substituents at different positions.

Uniqueness: Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate is unique due to the specific positioning of its bromo and fluoro substituents, which can influence its reactivity and biological activity compared to similar compounds.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for developing new drugs and materials.

Would you like to know more about any specific aspect of this compound?

Activité Biologique

Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family, characterized by its unique halogen substituents, which enhance its chemical reactivity and biological activity. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₁H₈BrFNO₂

- Molecular Weight : Approximately 284.09 g/mol

- Structure : The compound features a bromine atom at the 7th position and a fluorine atom at the 5th position of the indole ring, along with an ethyl ester group at the 2nd position.

Pharmacological Properties

Indole derivatives, including this compound, have been studied for various biological activities:

- Antiviral Activity : Indole derivatives have shown promise as inhibitors of viral enzymes, particularly HIV integrase. For example, related compounds have demonstrated significant inhibition of integrase strand transfer with IC₅₀ values as low as 0.13 μM . The structural modifications in these compounds often enhance their binding affinity to viral proteins.

- Anticancer Activity : Compounds within the indole class have been evaluated for their cytotoxic effects against cancer cell lines. Studies indicate that certain indole derivatives can inhibit cell proliferation and induce apoptosis in various cancer types, including breast and colorectal cancers . The presence of halogen atoms like bromine and fluorine is believed to contribute to their enhanced activity.

- Antibacterial Activity : Preliminary studies have indicated that indole derivatives exhibit antibacterial properties against Gram-negative bacteria. For instance, related compounds have shown minimum inhibitory concentrations (MICs) in the range of 0.35–1.25 μg/mL against pathogens such as Escherichia coli and Klebsiella pneumoniae .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in viral replication or cancer cell proliferation. Molecular docking studies suggest that it can effectively bind to target proteins, influencing their activity.

- DNA Interaction : Some studies indicate that indole derivatives can intercalate with DNA, affecting replication and transcription processes. This property is crucial in understanding their anticancer and antibacterial mechanisms .

Case Studies

- HIV Integrase Inhibition :

- Cytotoxicity Assessment :

- Antibacterial Screening :

Comparative Analysis

The biological activities of this compound can be compared with other related indole compounds based on their structural characteristics and pharmacological effects:

| Compound Name | Antiviral Activity (IC₅₀ μM) | Anticancer Activity (IC₅₀ μM) | Antibacterial Activity (MIC μg/mL) |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Indole derivative A | 0.13 | Low micromolar | 0.35 |

| Indole derivative B | TBD | Low micromolar | 1.25 |

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atom at the 7-position undergoes nucleophilic substitution under mild conditions. For example:

-

Amination : Reacting with primary or secondary amines (e.g., piperidine, morpholine) in dimethylformamide (DMF) at 80–100°C produces 7-amino derivatives.

-

Thiolation : Treatment with thiols (e.g., benzyl mercaptan) in the presence of potassium carbonate yields thioether analogs .

Table 1: Substitution Reactions and Products

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| Piperidine | DMF, 80°C, 12h | 7-(Piperidin-1-yl)-5-fluoroindole-2-carboxylate | 72 |

| Benzyl mercaptan | K₂CO₃, DMF, 60°C, 8h | 7-(Benzylthio)-5-fluoroindole-2-carboxylate | 65 |

Coupling Reactions

The bromo group participates in palladium-catalyzed cross-coupling reactions:

-

Suzuki Coupling : With arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in toluene/ethanol (3:1) at 90°C, yielding biaryl derivatives .

-

Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides under catalytic conditions.

Table 2: Coupling Reaction Examples

| Reaction Type | Reagent | Catalyst System | Product |

|---|---|---|---|

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 7-Phenyl-5-fluoroindole-2-carboxylate |

| Buchwald-Hartwig | 4-Chloroaniline | Pd₂(dba)₃, Xantphos | 7-(4-Aminophenyl)-5-fluoroindole-2-carboxylate |

Oxidation and Reduction

-

Oxidation : The ethyl ester group can be oxidized to a carboxylic acid using KMnO₄ in acidic conditions (e.g., H₂SO₄/H₂O at 70°C).

-

Reduction : LiAlH₄ reduces the ester to a primary alcohol (e.g., ethanol, 0°C to room temperature).

Functionalization at the Fluoro Position

The 5-fluoro substituent is less reactive than bromine but can undergo directed ortho-metalation. For instance, using LDA (lithium diisopropylamide) at −78°C followed by quenching with electrophiles (e.g., CO₂) introduces substituents at the 4-position .

Cyclization and Ring Modification

Under basic conditions (e.g., NaOH in ethanol/water), the indole ring can undergo intramolecular cyclization to form fused heterocycles, such as pyrroloindoles, when adjacent functional groups are present .

Stability and Side Reactions

-

Hydrolysis : Prolonged exposure to aqueous base (pH > 10) leads to ester hydrolysis, forming 7-bromo-5-fluoro-1H-indole-2-carboxylic acid .

-

Thermal Decomposition : Decomposes above 200°C, releasing CO₂ and forming brominated byproducts .

Key Research Findings

-

Cross-coupling reactions exhibit higher yields (>70%) compared to nucleophilic substitutions (60–65%) due to the stability of palladium intermediates .

-

The fluoro group’s electron-withdrawing effect enhances the bromine atom’s electrophilicity, facilitating substitution .

-

Industrial-scale synthesis requires controlled conditions (e.g., flow reactors) to prevent thermal degradation.

This compound’s versatility in substitution, coupling, and redox reactions makes it a valuable intermediate in pharmaceutical and materials science research.

Propriétés

IUPAC Name |

ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrFNO2/c1-2-16-11(15)9-4-6-3-7(13)5-8(12)10(6)14-9/h3-5,14H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAUJOWOCPLOJNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC(=CC(=C2N1)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.